Ethyl 5,5-dimethyl-3-oxohexanoate
Description
Ethyl 5,5-dimethyl-3-oxohexanoate (CAS: 5435-91-6) is an ethyl ester derivative characterized by a hexanoate backbone substituted with two methyl groups at the C5 position and a ketone group at C3. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. This compound is primarily utilized in organic synthesis as a reactive intermediate due to its β-ketoester functionality, which enables participation in cyclization, alkylation, and condensation reactions .
Properties
IUPAC Name |
ethyl 5,5-dimethyl-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDWJORUZWRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281353 | |
| Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-91-6 | |
| Record name | 5435-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethyl-3-oxohexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by acidification to yield the desired product. The reaction typically proceeds as follows:
- Ethyl acetoacetate is reacted with isobutyraldehyde in the presence of a base such as sodium ethoxide.
- The reaction mixture is then acidified using hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-dimethyl-3-oxohexanoic acid.
Reduction: Formation of 5,5-dimethyl-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 5,5-dimethyl-3-oxohexanoate serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the preparation of complex molecules. It can participate in aldol condensations, nucleophilic substitutions, and reductions, making it valuable for synthesizing pharmaceutical intermediates and other organic compounds .
Pharmaceutical Development
This compound is utilized in the development of active pharmaceutical ingredients (APIs). Its structural characteristics enable it to act as a precursor in synthesizing biologically active compounds. For instance, it can be transformed into derivatives that exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities .
Biochemical Research
In biochemical studies, this compound is employed to investigate metabolic pathways. Its keto group can mimic substrate interactions within enzymatic reactions, providing insights into enzyme kinetics and mechanisms. This application is crucial for understanding metabolic diseases and developing enzyme inhibitors .
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study demonstrated the use of this compound in synthesizing a key intermediate for a novel anti-inflammatory drug. By utilizing this compound as a starting material, researchers were able to efficiently produce derivatives that exhibited significant biological activity against inflammatory pathways .
Case Study 2: Metabolic Pathway Analysis
In another research project, this compound was used to trace metabolic pathways in mammalian cells. The compound's ability to mimic natural substrates allowed scientists to elucidate the role of specific enzymes in metabolic regulation, contributing to a better understanding of metabolic disorders such as diabetes .
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 5,5-dimethyl-3-oxohexanoate with analogous esters, focusing on structural features, physicochemical properties, and applications:
Key Observations :
Substituent Effects: Steric Hindrance: Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate exhibits reduced reactivity in bulky environments due to its isopropyl group at C2, whereas the parent compound (5,5-dimethyl) allows easier access to the ketone for reactions . Electrophilicity: The brominated derivative (CAS 649736-95-8) shows higher reactivity in nucleophilic substitutions, making it suitable for halogen-exchange or coupling reactions .
Analytical Detection: this compound has been identified in microbial extracts via GC-MS, while similar esters (e.g., Ethyl 2,4-diaminothiophene derivatives) are synthesized through sulfur-mediated cyclization, highlighting divergent biosynthetic or synthetic pathways .
Biological Activity
Ethyl 5,5-dimethyl-3-oxohexanoate (EDMO) is an organic compound with significant potential in various biological applications. It is characterized by its ester structure and the presence of a keto group, which facilitates various chemical reactions. This article explores the biological activity of EDMO, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H18O3
- CAS Number : 5435-91-6
- Functional Groups : Ester and keto groups
EDMO is derived from hexanoic acid and is notable for having two methyl groups at the fifth carbon, which influences its steric properties and reactivity compared to similar compounds.
Synthesis of this compound
EDMO can be synthesized through various methods, including:
-
Reaction of Ethyl Acetoacetate with Isobutyraldehyde :
- Base: Sodium ethoxide
- Acidification: Hydrochloric acid to yield EDMO
- Industrial Methods :
The biological activity of EDMO is largely attributed to its ability to participate in metabolic pathways due to its keto group. The compound can undergo various reactions:
- Nucleophilic Addition : The keto group can react with nucleophiles.
- Hydrolysis : The ester bond can be hydrolyzed to release the corresponding acid and alcohol.
- Oxidation and Reduction : The keto group can be oxidized to form carboxylic acids or reduced to alcohols.
Anti-inflammatory Effects
Similar compounds have also been investigated for their anti-inflammatory properties. The presence of the keto group may play a role in modulating inflammatory pathways, although direct studies on EDMO are necessary to confirm these effects.
Anticancer Potential
Some studies suggest that compounds with similar structures may possess anticancer properties. Investigating EDMO's role as a precursor in synthesizing biologically active compounds could reveal its potential in cancer therapeutics.
1. Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of EDMO to evaluate their biological activities. Compounds derived from EDMO were tested for their efficacy against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.
2. Interaction Studies with Enzymes
Research into the interaction of EDMO with various enzymes has shown that it can act as a substrate or inhibitor, influencing metabolic pathways relevant to drug metabolism and detoxification processes. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | Contains one methyl group; lower steric hindrance |
| Ethyl 5,5-dimethyl-3-hydroxyhexanoate | C10H20O3 | Hydroxy derivative; potential for different reactivity |
| Ethyl 6-methyl-3-oxoheptanoate | C11H20O3 | Longer carbon chain; may exhibit different biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
